molecular formula C14H23NO6 B14023404 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate

8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate

Cat. No.: B14023404
M. Wt: 301.34 g/mol
InChI Key: CKWLTTDYBBZWLH-JTQLQIEISA-N
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Description

8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The tert-butyl and methyl groups add to its structural complexity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.

    Introduction of tert-butyl and methyl groups: These groups are introduced through alkylation reactions, using reagents such as tert-butyl bromide and methyl iodide.

    Functionalization of the dicarboxylate groups: This step involves esterification reactions, typically using alcohols and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch processing: Where each step is carried out in separate reactors, with intermediate purification steps.

    Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents like halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate finds applications in several fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural features.

Mechanism of Action

The mechanism by which 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(tert-Butyl) 7-methyl (S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical reactivity and potential biological activity.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactions, applications, and unique characteristics.

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

8-O-tert-butyl 7-O-methyl (7S)-1,4-dioxa-8-azaspiro[4.5]decane-7,8-dicarboxylate

InChI

InChI=1S/C14H23NO6/c1-13(2,3)21-12(17)15-6-5-14(19-7-8-20-14)9-10(15)11(16)18-4/h10H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

CKWLTTDYBBZWLH-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(C[C@H]1C(=O)OC)OCCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1C(=O)OC)OCCO2

Origin of Product

United States

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